molecular formula C34H20N6O4 B14136574 2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone CAS No. 34072-53-2

2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B14136574
CAS No.: 34072-53-2
M. Wt: 576.6 g/mol
InChI Key: PJWAFIVEWINPRW-UHFFFAOYSA-N
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Description

2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyrrolo[3,4-f]isoindole derivatives, which are characterized by their fused ring systems and diverse functional groups. The presence of phenyldiazenyl groups adds to its chemical versatility, making it a subject of interest in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of pyromellitic dianhydride with potassium cyanate in dimethylformamide (DMF) under reflux conditions to form pyromellitic diimide . This intermediate is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate . Subsequent treatment with hydrazine hydrate and condensation with substituted pyridine-2-carbaldehydes in ethanol, followed by cyclization with thioglycolic acid in the presence of zinc chloride, produces the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the phenyldiazenyl groups to corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s phenyldiazenyl groups can undergo redox reactions, influencing cellular redox states and modulating enzyme activities. Additionally, its planar structure allows for intercalation into DNA, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone stands out due to its unique phenyldiazenyl groups, which impart distinct redox properties and potential for diverse chemical modifications. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

34072-53-2

Molecular Formula

C34H20N6O4

Molecular Weight

576.6 g/mol

IUPAC Name

2,6-bis(4-phenyldiazenylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C34H20N6O4/c41-31-27-19-29-30(34(44)40(33(29)43)26-17-13-24(14-18-26)38-36-22-9-5-2-6-10-22)20-28(27)32(42)39(31)25-15-11-23(12-16-25)37-35-21-7-3-1-4-8-21/h1-20H

InChI Key

PJWAFIVEWINPRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=CC=C(C=C6)N=NC7=CC=CC=C7

Origin of Product

United States

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